4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one is a synthetic organic compound that features a thiadiazole ring, a pyrrolidinone ring, and a methylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Attachment of the Pyrrolidinone Ring: This step may involve the reaction of the thiadiazole intermediate with a suitable pyrrolidinone precursor under conditions that promote ring closure.
Introduction of the Methylphenyl Group: This can be done through substitution reactions where the thiadiazole-pyrrolidinone intermediate reacts with a methylphenyl halide or similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiadiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.
Substitution: The aromatic methylphenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halides, sulfonates, or nitrates can be used under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or sulfoxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this may interact with enzymes, receptors, or other proteins, affecting their function. The thiadiazole ring, for example, could interact with metal ions or participate in hydrogen bonding, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the methyl group on the phenyl ring.
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one: Methyl group is in a different position on the phenyl ring.
Uniqueness
The presence of the methyl group on the phenyl ring in 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one may influence its steric and electronic properties, potentially affecting its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8-3-2-4-10(5-8)17-7-9(6-11(17)18)12-15-16-13(14)19-12/h2-5,9H,6-7H2,1H3,(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWNBYJXKDUBBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154461 |
Source
|
Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-29-6 |
Source
|
Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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